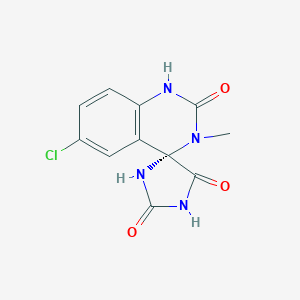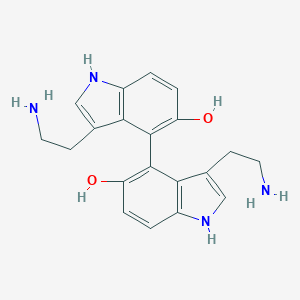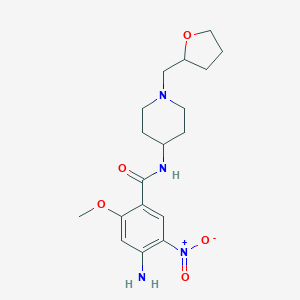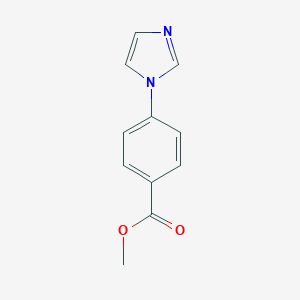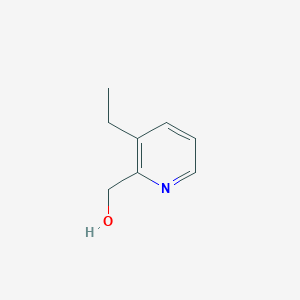
(3-Ethylpyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethylpyridin-2-yl)methanol is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and is known for its unique properties that make it a valuable tool in various fields of study.
Mécanisme D'action
The mechanism of action of (3-Ethylpyridin-2-yl)methanol is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
(3-Ethylpyridin-2-yl)methanol has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-Ethylpyridin-2-yl)methanol in lab experiments is its unique properties that make it a valuable tool in various fields of study. It is also readily available and relatively easy to synthesize. However, one of the limitations of using (3-Ethylpyridin-2-yl)methanol is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of (3-Ethylpyridin-2-yl)methanol in scientific research. One direction is to further investigate its mechanism of action to better understand its physiological and biochemical effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, (3-Ethylpyridin-2-yl)methanol can be used as a building block in the synthesis of new biologically active compounds with improved properties.
Méthodes De Synthèse
(3-Ethylpyridin-2-yl)methanol is synthesized by the reaction of 3-ethyl-2-pyridinecarboxaldehyde with sodium borohydride. The reaction takes place in anhydrous methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure (3-Ethylpyridin-2-yl)methanol.
Applications De Recherche Scientifique
(3-Ethylpyridin-2-yl)methanol is used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It is used as a building block in the synthesis of various biologically active compounds. It is also used as a ligand in the design and synthesis of metal-based drugs.
Propriétés
Numéro CAS |
101870-23-9 |
|---|---|
Nom du produit |
(3-Ethylpyridin-2-yl)methanol |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(3-ethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-2-7-4-3-5-9-8(7)6-10/h3-5,10H,2,6H2,1H3 |
Clé InChI |
JAZWRUNGWUWSHF-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CC=C1)CO |
SMILES canonique |
CCC1=C(N=CC=C1)CO |
Synonymes |
2-Pyridinemethanol,3-ethyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




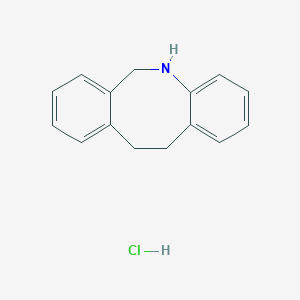
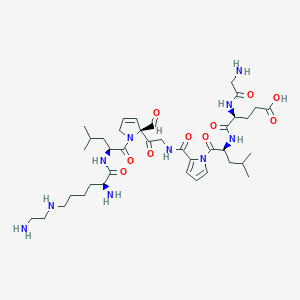
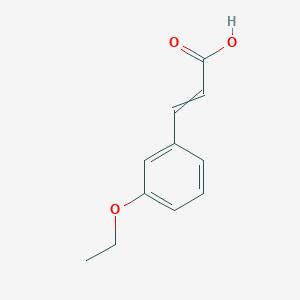

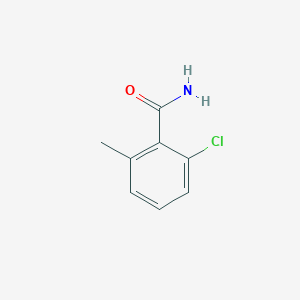
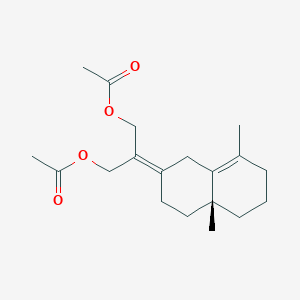

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
